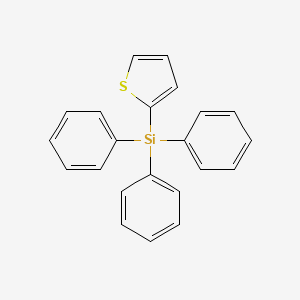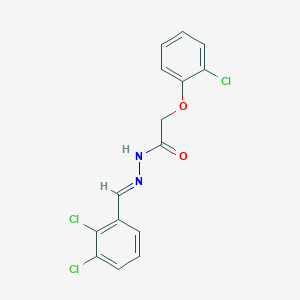
Bitropenyl
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Bitropenyl is a synthetic organic compound known for its unique chemical structure and properties. It is composed of two benzene rings connected by a single bond, making it a biphenyl derivative. This compound has garnered significant attention in various fields of scientific research due to its versatile applications and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
Bitropenyl can be synthesized through several methods, including the Wurtz-Fittig reaction, Ullmann reaction, and Suzuki-Miyaura coupling. These methods involve the coupling of halogenated benzene derivatives under specific conditions:
Wurtz-Fittig Reaction: This method involves the reaction of halogenated benzene with sodium metal in the presence of dry ether. The reaction proceeds as follows[ 2C_6H_5X + 2Na \rightarrow C_{12}H_{10} + 2NaX ] where (X) represents a halogen atom.
Ullmann Reaction: This method involves the coupling of halogenated benzene derivatives in the presence of copper powder at elevated temperatures.
Suzuki-Miyaura Coupling: This method involves the reaction of halogenated benzene with phenylboronic acid in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound typically involves the Suzuki-Miyaura coupling due to its high yield and efficiency. The reaction is carried out in large reactors with precise control over temperature and pressure to ensure optimal conditions for the coupling reaction.
化学反应分析
Types of Reactions
Bitropenyl undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form biphenyl quinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield biphenyl alcohols using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene rings of this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Biphenyl quinone.
Reduction: Biphenyl alcohols.
Substitution: Nitro-biphenyl, sulfo-biphenyl, and halo-biphenyl derivatives.
科学研究应用
Bitropenyl has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a probe for biochemical assays.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
作用机制
The mechanism of action of Bitropenyl involves its interaction with various molecular targets and pathways. In biological systems, this compound can interact with enzymes and receptors, modulating their activity. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting metabolic pathways. The exact molecular targets and pathways depend on the specific application and context in which this compound is used.
相似化合物的比较
Bitropenyl is unique compared to other biphenyl derivatives due to its specific reactivity and applications. Similar compounds include:
Biphenyl: The parent compound of this compound, used in various industrial applications.
Polychlorinated Biphenyls (PCBs): Known for their environmental impact and toxicity.
Biphenyl Quinone: An oxidation product of this compound with distinct chemical properties.
This compound stands out due to its versatility and potential in scientific research, particularly in the fields of chemistry, biology, and medicine.
属性
CAS 编号 |
831-18-5 |
|---|---|
分子式 |
C14H14 |
分子量 |
182.26 g/mol |
IUPAC 名称 |
7-cyclohepta-2,4,6-trien-1-ylcyclohepta-1,3,5-triene |
InChI |
InChI=1S/C14H14/c1-2-6-10-13(9-5-1)14-11-7-3-4-8-12-14/h1-14H |
InChI 键 |
DMVKBMNNLFFZBY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=CC(C=C1)C2C=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![5-Methylsulfonyl-1,9-diphenyl-16-oxa-5-azatetracyclo[7.6.1.02,8.010,15]hexadeca-3,6,10,12,14-pentaene](/img/structure/B11957346.png)
![1-[Bis(2-methoxyphenyl)methyl]-2-methoxybenzene](/img/structure/B11957347.png)





![1-[2-Chloro-5-(trifluoromethyl)phenyl]-3-(3-fluorophenyl)urea](/img/structure/B11957369.png)
